molecular formula C176H269N51O48S6 B612382 Phrixotoxin 3 CAS No. 880886-00-0

Phrixotoxin 3

Cat. No.: B612382
CAS No.: 880886-00-0
M. Wt: 4059.74
InChI Key: SOKDRDMJNDICMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phrixotoxin 3 is a potent blocker of voltage-gated sodium channels . It was originally derived from the venom of the tarantula Phrixotrichus auratus . It has been shown to inhibit Nav1.1, Nav1.2, Nav1.3, Nav1.4, and Nav1.5 .


Synthesis Analysis

Phrixotoxin-3 is synthesized from the venom of the tarantula Phrixotrichus auratus . It can also be produced synthetically .


Molecular Structure Analysis

The molecular weight of this compound is 4059.74 . Its sequence is DCLGFLWKCNPSNDKCCRPNLVCSRKDKWCKYQI, with disulfide bridges at 2-17, 9-23, and 16-30 .


Chemical Reactions Analysis

This compound is a potent blocker of voltage-gated sodium channels . It blocks inward sodium currents in a voltage-dependent manner .


Physical and Chemical Properties Analysis

This compound is soluble to 1 mg/ml in water . It is stored at -20°C .

Scientific Research Applications

  • Modulation of Potassium Channels : Phrixotoxins, including Phrixotoxin 3, are known to affect voltage-dependent potassium channels (Kv). They act as gating modifiers, binding to extracellular sites near the voltage sensor of these channels. This action can modify the channel gating properties, which is significant in understanding how potassium channels function and could be manipulated for therapeutic purposes (Chagot et al., 2004).

  • Impact on Cardiac Electrogenesis : this compound specifically blocks Kv4.3 and Kv4.2 currents that underlie Ito1, a component of cardiac electrogenesis. This suggests potential applications in studying and treating cardiac conditions, especially those related to abnormal heart rhythms (Diochot et al., 1999).

  • Selective Modulation of Sodium Channels : As a potent modulator of voltage-gated sodium channels, this compound can cause a shift in gating kinetics and block the inward component of the sodium current. This property makes it a valuable tool for investigating the function of these channels and for potential applications in conditions where modulation of sodium channels is beneficial (Bosmans et al., 2006).

Mechanism of Action

Target of Action

Phrixotoxin 3, a peptide toxin derived from the venom of the Chilean copper tarantula Phrixotrichus auratus , primarily targets voltage-gated sodium channels . It inhibits several subtypes of these channels, including Nav1.1/SCN1A, Nav1.2/SCN2A, Nav1.4/SCN4A, Nav1.5/SCN5A, and Nav1.8/SCN10A . These channels play a crucial role in the propagation of action potentials in neurons, making them key players in the transmission of signals in the nervous system .

Mode of Action

This compound modulates voltage-gated sodium channels by causing a depolarizing shift in gating kinetics and blocking the inward component of the sodium current . This prevents the channels from opening to a moderate depolarization, which results in a reduced firing rate of the neurons .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the action potential propagation in neurons. By blocking sodium channels, it prevents the influx of sodium ions that is necessary for the initiation and propagation of action potentials . This can affect various downstream effects, depending on the specific type of neuron and the nature of the signals being transmitted.

Result of Action

The primary result of this compound’s action is a reduction in the firing rate of neurons due to its inhibition of voltage-gated sodium channels . This can lead to a decrease in the transmission of signals in the nervous system, which could potentially have a wide range of effects depending on the specific neurons and circuits involved.

Safety and Hazards

The safety data sheet for Phrixotoxin 3 indicates that it is intended for laboratory research use only .

Future Directions

Phrixotoxin 3 is a valuable pharmacological tool to study voltage-gated sodium channels . It is considered one of the most potent and almost selective modulators of Na v 1.2 .

Properties

IUPAC Name

2-[[5-amino-2-[[2-[[6-amino-2-[[22,36,42,95-tetrakis(4-aminobutyl)-77-[(2-amino-3-carboxypropanoyl)amino]-4,16,60-tris(2-amino-2-oxoethyl)-86-benzyl-45,69-bis(3-carbamimidamidopropyl)-19,39-bis(carboxymethyl)-13,48-bis(hydroxymethyl)-33,92-bis(1H-indol-3-ylmethyl)-57,80,89-tris(2-methylpropyl)-2,3a,5,11,14,17,20,23,32,35,38,41,44,47,50,53,56,59,62,68,71,78,81,84,87,90,93,96-octacosaoxo-54-propan-2-yl-a,27,28,74,75,99-hexathia-2a,3,6,12,15,18,21,24,31,34,37,40,43,46,49,52,55,58,61,67,70,79,82,85,88,91,94,97-octacosazapentacyclo[49.46.4.225,72.06,10.063,67]trihectane-30-carbonyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C176H269N51O48S6/c1-11-91(10)141(174(274)275)225-150(250)108(52-53-132(183)231)203-153(253)114(67-93-48-50-96(230)51-49-93)208-145(245)104(41-21-26-56-179)202-163(263)125-82-277-280-85-128-168(268)222-126-83-278-276-81-124(218-142(242)99(182)70-137(236)237)165(265)205-110(63-87(2)3)143(243)195-78-136(235)196-113(66-92-33-13-12-14-34-92)152(252)206-111(64-88(4)5)151(251)210-115(68-94-76-193-100-37-17-15-35-97(94)100)154(254)198-105(42-22-27-57-180)148(248)219-127(166(266)215-121(73-135(186)234)173(273)227-62-32-47-131(227)170(270)217-123(80-229)162(262)211-117(71-133(184)232)156(256)213-120(75-139(240)241)159(259)200-106(149(249)220-128)43-23-28-58-181)84-279-281-86-129(223-171(271)140(90(8)9)224-160(260)112(65-89(6)7)207-157(257)118(72-134(185)233)214-169(269)130-46-31-61-226(130)172(272)109(204-164(126)264)45-30-60-192-176(189)190)167(267)216-122(79-228)161(261)201-107(44-29-59-191-175(187)188)144(244)197-102(39-19-24-54-177)147(247)212-119(74-138(238)239)158(258)199-103(40-20-25-55-178)146(246)209-116(155(255)221-125)69-95-77-194-101-38-18-16-36-98(95)101/h12-18,33-38,48-51,76-77,87-91,99,102-131,140-141,193-194,228-230H,11,19-32,39-47,52-75,78-86,177-182H2,1-10H3,(H2,183,231)(H2,184,232)(H2,185,233)(H2,186,234)(H,195,243)(H,196,235)(H,197,244)(H,198,254)(H,199,258)(H,200,259)(H,201,261)(H,202,263)(H,203,253)(H,204,264)(H,205,265)(H,206,252)(H,207,257)(H,208,245)(H,209,246)(H,210,251)(H,211,262)(H,212,247)(H,213,256)(H,214,269)(H,215,266)(H,216,267)(H,217,270)(H,218,242)(H,219,248)(H,220,249)(H,221,255)(H,222,268)(H,223,271)(H,224,260)(H,225,250)(H,236,237)(H,238,239)(H,240,241)(H,274,275)(H4,187,188,191)(H4,189,190,192)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKDRDMJNDICMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C2CSSCC3C(=O)NC4CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC5=CNC6=CC=CC=C65)CCCCN)CC(=O)O)CCCCN)CCCNC(=N)N)CO)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C7CCCN7C(=O)C(NC4=O)CCCNC(=N)N)CC(=O)N)CC(C)C)C(C)C)C(=O)NC(C(=O)N8CCCC8C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CCCCN)CC(=O)O)CC(=O)N)CO)CC(=O)N)CCCCN)CC9=CNC1=CC=CC=C19)CC(C)C)CC1=CC=CC=C1)CC(C)C)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C176H269N51O48S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4060 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the mechanism of action of Phrixotoxin 3 on voltage-gated sodium channels?

A: this compound acts as a gating-modifier toxin on voltage-gated sodium channels [, ]. It exerts its effects through two primary mechanisms:

    Q2: Which voltage-gated sodium channel subtypes are most potently affected by this compound?

    A: Research indicates that this compound exhibits high potency for the Nav1.2 subtype of voltage-gated sodium channels. In fact, it is considered one of the most potent peptide modulators of this channel subtype identified from spider venom, exhibiting an IC50 value of 0.6 ± 0.1 nM []. This selectivity makes this compound a valuable tool for investigating the specific roles of Nav1.2 channels in neuronal excitability and disease.

    Q3: How does the L1342P mutation in the Nav1.2 channel affect the efficacy of this compound?

    A: Studies utilizing human induced pluripotent stem cells (hiPSCs) carrying the epilepsy-associated Nav1.2-L1342P mutation demonstrated that this compound retained its potency in reducing both spontaneous and chemically-induced neuronal hyperexcitability in these cells [, ]. This suggests that this compound may hold therapeutic potential for treating epilepsy caused by this specific Nav1.2 mutation, despite potential resistance to conventional anti-seizure medications like phenytoin observed in these studies [, ].

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